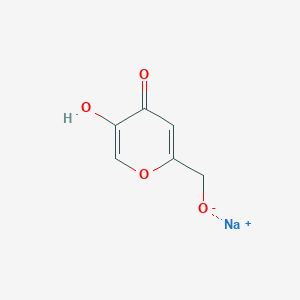

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

説明

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is a derivative of kojic acid, a naturally occurring organic acid produced by various fungi. This compound is known for its chelating properties, particularly with iron ions, making it useful in various applications, including cosmetics and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt typically involves the following steps:

Starting Material: Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is used as the starting material.

Neutralization: Kojic acid is neutralized with sodium hydroxide to form the sodium salt.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, ensuring complete neutralization.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves:

Large-Scale Neutralization: Using industrial-grade sodium hydroxide and kojic acid.

Purification: The product is purified through crystallization or other suitable methods to ensure high purity.

化学反応の分析

Types of Reactions

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, particularly iron, aluminum, copper, and zinc.

Oxidation: The hydroxyl groups can be oxidized under specific conditions.

Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Chelation: Typically involves metal salts like ferric chloride in aqueous solutions.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.

Major Products

Chelation: Forms metal complexes.

Oxidation: Produces corresponding ketones or aldehydes.

Substitution: Yields substituted derivatives of the original compound.

科学的研究の応用

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt has several scientific research applications:

Chemistry: Used as a chelating agent in various chemical reactions and studies.

Biology: Investigated for its role in inhibiting melanin production, making it useful in skin-whitening products.

Medicine: Explored for its potential in treating iron overload conditions due to its strong iron-chelating properties.

Industry: Utilized in the cosmetic industry for its skin-lightening effects and in the food industry as a preservative.

作用機序

The primary mechanism of action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit various biological processes, such as melanin production in the skin. The molecular targets include metal ions like iron, which are essential for the activity of enzymes involved in melanin synthesis.

類似化合物との比較

Similar Compounds

Deferiprone: Another iron chelator used in the treatment of iron overload conditions.

Kojic Acid: The parent compound, known for its skin-lightening properties.

Hydroxypyridinones: A class of compounds with similar chelating properties.

Uniqueness

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is unique due to its dual functionality as both a chelating agent and a skin-lightening agent. Its sodium salt form enhances its solubility and stability, making it more effective in various applications compared to its parent compound, kojic acid.

生物活性

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, commonly known as kojic acid, is a compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and industry.

Target Enzyme

The primary target of kojic acid is the enzyme tyrosinase , which is crucial in the biosynthesis of melanin. By inhibiting tyrosinase, kojic acid effectively reduces melanin production, making it useful in skin-lightening formulations.

Biochemical Pathways

Kojic acid affects the melanogenesis pathway , which is responsible for melanin production in the skin. Its inhibition of tyrosinase leads to decreased melanin synthesis, which is beneficial for treating hyperpigmentation disorders.

Pharmacokinetics

Kojic acid's bioavailability is influenced by its solubility and stability in biological systems. It can be absorbed through the skin and has been shown to exhibit varying degrees of penetration depending on formulation. The compound's stability can be affected by environmental factors such as pH and temperature, which are critical for its efficacy in topical applications.

Biological Activities

Kojic acid exhibits a range of biological activities beyond its role as a skin-lightening agent:

- Antimicrobial Properties : Kojic acid has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property makes it a candidate for use in cosmetic and pharmaceutical formulations aimed at preventing infections .

- Antioxidant Effects : The compound has antioxidant properties that help protect cells from oxidative stress. This is particularly relevant in the context of skin health, where oxidative damage can lead to premature aging .

- Chelating Agent : Kojic acid acts as a chelating agent, binding metal ions and potentially aiding in the treatment of metal overload disorders such as hemochromatosis .

Research Findings

Recent studies have highlighted the potential of kojic acid derivatives in various therapeutic applications:

- Anti-Glioma Activity : A study synthesized novel derivatives of kojic acid that exhibited potent anti-proliferative activity against glioma cells. One derivative showed an IC50 value of 1.43 μM against HT1080 cells, indicating strong potential as an antiglioma agent .

- Inhibition of d-2-Hydroxyglutarate : Some derivatives were found to significantly inhibit the production of d-2-hydroxyglutarate (d-2HG), a metabolite associated with glioma progression. This suggests a novel mechanism for treating gliomas by targeting metabolic pathways rather than directly inhibiting tumor growth .

Applications

Kojic acid's diverse biological activities have led to its application across multiple sectors:

Case Studies

- Skin Lightening Formulations : Clinical trials have demonstrated the effectiveness of kojic acid in reducing hyperpigmentation when incorporated into topical formulations. Patients showed significant improvement after consistent application over several weeks.

- Antimicrobial Efficacy : Research has shown that kojic acid exhibits inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans, supporting its use in topical antiseptics and preservatives.

- Cancer Research : The exploration of kojic acid derivatives has opened avenues for developing new cancer therapies, particularly targeting gliomas through metabolic inhibition rather than direct cytotoxicity.

特性

IUPAC Name |

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGSAVMIBSOBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990380 | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70145-54-9 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。